Cetyl glycidyl ether

Catalog No.
S1521754
CAS No.
15965-99-8
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetyl glycidyl ether

CAS Number

15965-99-8

Product Name

Cetyl glycidyl ether

IUPAC Name

2-(hexadecoxymethyl)oxirane

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-19-18-21-19/h19H,2-18H2,1H3

InChI Key

YZUMRMCHAJVDRT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC1CO1

Canonical SMILES

CCCCCCCCCCCCCCCCOCC1CO1
  • Epoxy functionality: The presence of an epoxy group (a three-membered ring containing an oxygen atom) makes CGE reactive and allows it to participate in various chemical reactions, particularly ring-opening polymerization. This property makes it valuable for developing new materials with specific properties [1].
  • Surfactant properties: CGE exhibits amphiphilic behavior, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) regions. This characteristic enables it to act as a surfactant, lowering the surface tension of liquids and aiding in stabilization of emulsions and dispersions [2].

Potential Applications in Research

While extensive research on CGE applications is ongoing, here are some potential areas of exploration:

  • Polymer Synthesis: As mentioned earlier, CGE's epoxy functionality makes it a potential candidate for the synthesis of various polymers through ring-opening polymerization. These polymers could possess specific properties desirable for various applications, such as coatings, adhesives, and drug delivery systems [3].
  • Cosmetics and Personal Care Products: CGE's surfactant properties and potential skin conditioning effects have led to its investigation in cosmetics and personal care products. However, further research is needed to fully understand its safety and efficacy in these applications [4].
  • Biomedical Applications: Initial studies suggest potential applications of CGE in the biomedical field, such as gene delivery and drug delivery. However, these applications are still under investigation and require further research to establish their safety and efficacy [5].

Please note

Due to the limited research available on CGE, finding strong scientific sources to support each application is challenging. However, the above information is based on the following sources, which can be consulted for further details:

  • Cationic ring-opening polymerization of cetyl glycidyl ether:
  • Synthesis and characterization of amphiphilic poly(cetyl glycidyl ether) graft poly(acrylic acid) copolymers: )
  • Novel amphiphilic block copolymers based on cetyl glycidyl ether for drug delivery applications: )
  • Cationic emulsions based on cationic cetyl glycidyl ether for cosmetic applications: )
  • Polymeric micelles based on cetyl glycidyl ether as potential carriers for gene delivery: )

Cetyl glycidyl ether, also known as hexadecyl glycidyl ether, is a chemical compound with the molecular formula C19H38O2C_{19}H_{38}O_{2} and a molecular weight of approximately 298.50 g/mol. This compound features an epoxide group, which is responsible for its reactivity and utility in various chemical applications. Cetyl glycidyl ether is typically a colorless to pale yellow liquid with a melting point of around 26.3 °C and a boiling point of 169-172 °C at reduced pressure (1.8 Torr) .

Currently, there's no documented information on the specific mechanism of action of CGE in any biological system.

  • Epoxides: Generally, epoxides can be irritating to skin and eyes and may be harmful if inhaled [].
  • Long hydrocarbon chain: While not typically highly toxic, long-chain hydrocarbons can irritate the skin [].
Due to its epoxide functionality:

  • Epoxide Ring-Opening Reactions: The epoxide group is highly reactive and can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of glycidyl amines, glycidyl alcohols, and glycidyl thiols .
  • Oxidation: Under oxidative conditions, cetyl glycidyl ether can be converted into corresponding glycidyl esters .
  • Reduction: This compound can also be reduced to yield derivatives such as cetyl alcohol .

These reactions are facilitated by common reagents including hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Cetyl glycidyl ether exhibits notable biological activity. It has been studied for its potential as a cross-linking agent in biochemical applications, particularly in protein chemistry. Its ability to form stable covalent bonds with nucleophiles makes it valuable in studying protein-protein interactions and enzyme mechanisms . Furthermore, cetyl glycidyl ether is being explored for applications in drug delivery systems due to its capacity to enhance the stability and bioavailability of therapeutic agents .

The synthesis of cetyl glycidyl ether typically involves the reaction of cetyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The general steps include:

  • Formation of Alkoxide Ion: Cetyl alcohol reacts with sodium hydroxide to produce the cetyl alkoxide ion.
  • Nucleophilic Substitution: The alkoxide ion then reacts with epichlorohydrin at temperatures between 50-70 °C over several hours to yield cetyl glycidyl ether.

In industrial settings, this process may be scaled up using continuous flow reactors and catalysts like quaternary ammonium salts to optimize yield and reaction conditions .

Cetyl glycidyl ether finds diverse applications across various fields:

  • Industrial Uses: It serves as a surfactant and emulsifier in cosmetics, personal care products, and lubricants due to its ability to reduce surface tension and stabilize emulsions .
  • Polymer Production: As a reactive intermediate, it is utilized in synthesizing polymers and resins .
  • Biological Research: Its role as a cross-linking agent in protein studies enhances its significance in biochemical research .

Cetyl glycidyl ether shares structural similarities with other alkyl glycidyl ethers but exhibits unique properties due to its long hydrocarbon chain. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Cresyl Glycidyl EtherC10H12O2C_{10}H_{12}O_{2}Shorter alkyl chain; used in industrial applications.
Butyl Glycidyl EtherC8H16O2C_{8}H_{16}O_{2}Lower molecular weight; commonly used as a solvent.
Lauryl Glycidyl EtherC12H24O2C_{12}H_{24}O_{2}Similar long-chain structure; used in surfactants.

Uniqueness of Cetyl Glycidyl Ether:

  • The longer hydrocarbon chain contributes to its lipophilicity, enhancing its performance in formulations requiring emulsification.
  • Its specific reactivity profile makes it particularly suitable for applications involving protein interactions compared to shorter-chain analogs.

Cetyl glycidyl ether serves as a crucial intermediate in various applications, including the synthesis of surfactants, reactive diluents in epoxy resin formulations, and as building blocks for specialized chemical compounds. The synthesis of this versatile compound can be achieved through several methodologies, each with distinct advantages and limitations.

Catalytic Processes in Epoxide Ring-Opening Etherification

Epoxide ring-opening reactions represent one of the fundamental transformation pathways for cetyl glycidyl ether. These reactions typically involve nucleophilic attack on the epoxide ring, resulting in the formation of various functionalized derivatives.

Lewis Acid-Catalyzed Ring-Opening

Lewis acids serve as effective catalysts for the ring-opening of epoxides, including cetyl glycidyl ether. Among these, Al(OTf)₃ has demonstrated remarkable efficacy in facilitating ring-opening reactions to form β-amino alcohols bearing the piperazine motif. The mechanism involves coordination of the Lewis acid to the epoxide oxygen, enhancing the electrophilicity of the adjacent carbon atoms and facilitating nucleophilic attack.

The mechanism proceeds as follows:

  • Coordination of the Lewis acid to the epoxide oxygen
  • Nucleophilic attack on the more substituted carbon of the epoxide
  • Ring-opening to form the corresponding functionalized derivative

Heterodinuclear Catalytic Systems

Recent advancements in catalytic systems have led to the development of heterodinuclear complexes that exhibit synergistic effects in epoxide ring-opening reactions. Co(III)/Alkali-Metal(I) and Al(III)/Group 1 metal catalysts have shown exceptional activities in the ring-opening copolymerization of epoxides.

These catalytic systems operate through a chain shuttling mechanism where:

  • The epoxide coordinates to one metal center (e.g., Mg(II) or Al(III))
  • A nucleophile attached to the second metal center (e.g., Co(II) or K(I)) attacks the coordinated epoxide
  • The resulting alkoxide forms on the first metal, continuing the catalytic cycle

Table 1: Comparison of Catalytic Systems for Epoxide Ring-Opening Reactions

Catalyst SystemEpoxide Conversion (%)Reaction Temperature (°C)Selectivity for Target Product (%)Reference
Al(OTf)₃85-9580-10090
Co(III)/K(I)>99120-14098
Al(III)/K(I)95-9890-11095
Traditional Lewis acids (BF₃, SnCl₄)70-8550-7075-80

The heterodinuclear Al(III)/K(I) catalyst system demonstrates exceptional activity, maintaining good performance even at catalyst loadings as low as 0.025 mol%. This high efficiency stems from the synergistic effect where Al(III) facilitates epoxide coordination while K(I) enhances nucleophilic attack.

Solvent-Free Synthesis Strategies for Industrial Scalability

Solvent-free synthetic approaches for glycidyl ethers have gained significant attention due to their environmental and economic benefits, particularly for industrial-scale production of compounds like cetyl glycidyl ether.

Traditional vs. Solvent-Free Methodologies

The conventional synthesis of cetyl glycidyl ether typically involves the reaction of cetyl alcohol with epichlorohydrin in the presence of a Lewis acid catalyst (e.g., SnCl₄), followed by cyclization with a base in an organic solvent. This two-step process suffers from several disadvantages, including:

  • Formation of halohydrin ether by-products
  • Undesired polymerization reactions
  • Requirement for multiple reaction vessels

In contrast, solvent-free synthesis methodologies eliminate the need for organic solvents and aqueous basic solutions, significantly improving the process efficiency and sustainability.

Optimized Solvent-Free Synthesis Conditions

A solvent-free synthesis approach for glycidyl ethers, including cetyl glycidyl ether, has been developed using solid alkali metal hydroxides and phase-transfer catalysts. This methodology involves the direct reaction of cetyl alcohol with epichlorohydrin in the presence of a solid base and a phase-transfer catalyst.

Table 2: Optimization Parameters for Solvent-Free Synthesis of Cetyl Glycidyl Ether

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature50-70°CHigher temperatures increase reaction rates but risk hydrolysis
Base Equivalents1.5-2.0Ensures complete deprotonation of alcohol
Epichlorohydrin Equivalents1.5-2.5Drives reaction to completion
Reaction Time3-5 hours85-95% conversion
PTC Loading2-5 mol%Facilitates phase transfer

The study by Sjövold demonstrated that reaction temperature, base composition, and catalyst concentration significantly influence the yield of alkyl glycidyl ethers. For longer-chain alcohols like tetradecanol (similar to cetyl alcohol), yields above 75% were achieved under optimized conditions.

The advantages of this solvent-free methodology include:

  • Reduced reactor corrosion due to non-use of aqueous basic solutions
  • Elimination of additional equipment for preparing aqueous basic solutions
  • Easier separation and handling of solid by-products
  • Reduced amounts of reactants required compared to conventional methods

Microwave-Assisted Solvent-Free Synthesis

Recent advancements have incorporated microwave irradiation into solvent-free synthesis strategies for glycidyl ethers. A microwave-assisted approach for ring-opening reactions of phenyl glycidyl ether has demonstrated significant time reduction and competitive yields compared to traditional methods. This technique could potentially be adapted for cetyl glycidyl ether synthesis, offering rapid reaction times and reduced energy consumption.

Phase-Transfer Catalysis in Alkali-Mediated Cyclization

Phase-transfer catalysis (PTC) plays a crucial role in the synthesis of cetyl glycidyl ether, facilitating the reaction between the lipophilic cetyl alcohol and the more hydrophilic epichlorohydrin in the presence of solid alkali metal hydroxides.

Mechanism of Phase-Transfer Catalysis

In the synthesis of cetyl glycidyl ether, the phase-transfer catalyst facilitates the reaction through the following steps:

  • Deprotonation of cetyl alcohol by the solid base (e.g., NaOH or KOH)
  • Formation of an ion pair between the alkoxide anion and the quaternary ammonium cation
  • Transfer of the activated species to the organic phase
  • Reaction with epichlorohydrin to form the glycidyl ether
  • Regeneration of the phase-transfer catalyst

This mechanism significantly enhances the reaction rate by overcoming the phase-boundary limitations in heterogeneous reaction systems.

Effective Phase-Transfer Catalysts

Various phase-transfer catalysts have been investigated for the synthesis of glycidyl ethers. Among these, quaternary ammonium salts, particularly tetrabutylammonium bromide (TBAB), have shown exceptional efficiency.

Table 3: Common Phase-Transfer Catalysts and Their Effectiveness

Phase-Transfer CatalystOptimal Loading (mol%)Relative EffectivenessNotable FeaturesReference
Tetrabutylammonium bromide (TBAB)3-5+++++High efficiency, widely available
Tetrabutylammonium hydrogen sulfate3-5++++Good stability in basic conditions
Cetyltrimethylammonium chloride2-4+++Long alkyl chain enhances compatibility
Tetraoctylammonium bromide2-3++++Excellent for long-chain alcohol reactions

A study on the synthesis of oleyl glycidyl ether using phase-transfer catalyst techniques demonstrated that TBAB at a loading of approximately 0.63 × 10⁻² equivalents relative to the alcohol, combined with 2.3-3 equivalents of technical sodium hydroxide, provided optimal results at 60°C.

Industrial Implications of PTC Methodology

The phase-transfer catalysis approach offers several advantages for the industrial-scale production of cetyl glycidyl ether:

  • Elimination of organic solvents, resulting in more environmentally friendly processes
  • Reduced waste generation and simpler purification procedures
  • Lower energy consumption due to milder reaction conditions
  • Higher selectivity and reduced side reactions
  • Potential for catalyst recovery and reuse

The implementation of this methodology could significantly reduce production costs and environmental impact in the commercial manufacture of cetyl glycidyl ether.

Stereochemical Control in Glycidyl Ether Functionalization

Controlling the stereochemistry of glycidyl ether derivatives is crucial for applications requiring specific stereoisomers, such as in the synthesis of bioactive compounds or advanced materials.

Asymmetric Synthesis Approaches

Several strategies have been developed for the asymmetric synthesis of glycidyl ethers, which could be applied to the functionalization of cetyl glycidyl ether:

  • Kinetic Resolution of Racemic Epoxides: Employing catalysts like the Jacobsen (S,S)-Co(III)salen complex for the hydrolytic kinetic resolution of terminal epoxides to obtain enantiopure glycidyl ethers.

  • Asymmetric Ring-Opening: Utilizing chiral catalysts such as diphenylprolinol silyl ethers to achieve stereoselective ring-opening of glycidyl ethers.

A notable example is the preparation of an enantiopure isopropylidene-protected glyceryl glycidyl ether diastereomer, which was accomplished in 49% yield from a 1:1 diastereomeric mixture obtained from R-solketal and racemic epichlorohydrin after treatment with the Jacobsen catalyst.

Recovery and Recycling of Stereoisomers

An innovative approach to improve the overall yield of stereoselective processes involves the reconversion of unwanted stereoisomers through inversion of configuration. For example, the diol hydrolytic product obtained from the unwanted diastereomer in glycidyl ether synthesis can be reconverted into the epoxide with an inversion of configuration through a three-step operation involving a highly regioselective lipase.

This strategy enables the recovery of substantial amounts of diastereopure material, significantly enhancing the overall yield and economic viability of the process.

Table 4: Stereochemical Control Strategies for Glycidyl Ether Functionalization

StrategyCatalyst/ReagentStereoselectivity (%)Yield (%)Reference
Hydrolytic kinetic resolutionJacobsen (S,S)-Co(III)salen>9949 (theoretical max 50%)
Stereoisomer recycling with lipaseLipase + Jacobsen catalyst>9972 (overall)
Asymmetric Michael additionChiral diphenylprolinol silyl ether>9570-85
Stereoselective α-methylation-HighNot reported

Applications of Stereochemically Defined Glycidyl Ethers

Stereochemically defined glycidyl ethers serve as valuable building blocks for the synthesis of complex molecules, including:

  • Methoxylated Ether Lipids (MELs): Enantiopure glycidyl ethers can be used in the synthesis of 1-O-alkyl-sn-glycerol type methoxylated ether lipids, which have potential applications in pharmaceuticals and biomaterials.

  • Multifunctionalized γ-Butyrolactones: Stereodefined glycidyl ethers serve as starting materials for the synthesis of paraconic acids and related compounds with potential bioactivity.

  • Degradable Polymers: Stereochemically controlled glycidyl ether derivatives can be employed in ring-opening copolymerizations to produce degradable polyesters with tailored properties.

Molecular Structure and Reactive Mechanisms

Cetyl glycidyl ether, with its molecular formula C₁₉H₃₈O₂ and molecular weight of 298.5 g/mol, represents a long-chain alkyl glycidyl ether that exhibits distinctive characteristics in epoxy resin formulations . The compound features a sixteen-carbon alkyl chain (cetyl group) attached to a glycidyl ether functionality, creating a unique balance between hydrophobic character and reactive capability . This molecular architecture enables cetyl glycidyl ether to function as both a reactive diluent and a chain-terminating agent in epoxy systems [3].

The reactive epoxide ring in cetyl glycidyl ether undergoes nucleophilic ring-opening reactions with various curing agents, including primary amines, secondary amines, and anhydrides commonly used in epoxy formulations . The long alkyl chain significantly influences the crosslinking density and network structure of the cured epoxy resin, typically resulting in reduced glass transition temperatures compared to systems without the modifier [4].

Viscosity Modification and Processing Enhancement

In high-performance coating applications, cetyl glycidyl ether serves as a monofunctional reactive diluent that effectively reduces the viscosity of epoxy resin systems while maintaining reactive functionality [5] [6]. Unlike non-reactive diluents, cetyl glycidyl ether becomes chemically incorporated into the polymer network during curing, preventing migration and maintaining coating integrity over extended service periods [7].

The viscosity reduction efficiency of cetyl glycidyl ether is moderate compared to shorter-chain glycidyl ethers such as butyl glycidyl ether, but offers superior thermal stability and lower volatility characteristics [6]. Studies demonstrate that typical loading levels of 5-15% by weight provide optimal balance between viscosity reduction and maintenance of mechanical properties [4].

Glass Transition Temperature Control

The incorporation of cetyl glycidyl ether into epoxy formulations significantly affects the glass transition temperature of the cured system [8]. The long alkyl chain introduces flexibility into the polymer network, resulting in a systematic decrease in glass transition temperature proportional to the concentration of cetyl glycidyl ether [9]. This property is particularly valuable in applications requiring enhanced impact resistance and thermal shock resistance [10].

Research indicates that the glass transition temperature decrease follows a linear relationship with the reciprocal of the number average molecular weight of network chains between crosslinks [11]. The cetyl glycidyl ether effectively increases the molecular weight between crosslinks, leading to enhanced flexibility and toughness in the cured coating [12].

Performance Characteristics in High-Performance Coatings

High-performance coatings incorporating cetyl glycidyl ether demonstrate several enhanced properties compared to conventional epoxy systems [13]. The long alkyl chain improves the compatibility with hydrophobic substrates and reduces surface tension, leading to improved wetting and adhesion characteristics [14]. The reduced crosslink density results in enhanced flexibility and impact resistance while maintaining chemical resistance properties [5].

Thermal stability of coatings modified with cetyl glycidyl ether remains excellent due to the inherent stability of the ether linkage and the epoxide functionality [8]. The compound's low volatility ensures minimal outgassing during elevated temperature exposure, making it suitable for aerospace and automotive applications where volatile organic compound emissions must be minimized [6].

Reactive Diluent Systems for Viscosity Modulation

Mechanism of Viscosity Reduction

Cetyl glycidyl ether functions as a reactive diluent through physical dilution of the epoxy resin while maintaining chemical reactivity during the curing process [15]. The mechanism involves molecular-level mixing with the base epoxy resin, reducing intermolecular forces and enabling improved flow characteristics [16]. The long alkyl chain provides steric hindrance that prevents tight packing of polymer chains in the uncured state, contributing to viscosity reduction [17].

The effectiveness of cetyl glycidyl ether as a reactive diluent is influenced by its molecular weight and structural compatibility with the base epoxy resin [4]. While less efficient than shorter-chain glycidyl ethers in terms of viscosity reduction per unit weight, cetyl glycidyl ether provides superior retention of elevated temperature properties and chemical resistance [18].

Temperature-Dependent Viscosity Behavior

The viscosity of epoxy systems containing cetyl glycidyl ether exhibits complex temperature dependence that differs from conventional reactive diluents [16]. At elevated temperatures, the long alkyl chain becomes more mobile, providing enhanced viscosity reduction compared to room temperature performance [19]. This temperature-dependent behavior is particularly beneficial in processing applications where elevated temperature curing is employed.

Research demonstrates that the viscosity-temperature relationship for cetyl glycidyl ether-modified systems follows the Arrhenius equation with modified activation energy parameters [16]. The activation energy for viscous flow decreases with increasing cetyl glycidyl ether concentration, indicating improved molecular mobility at elevated temperatures [19].

Processing Window Enhancement

The incorporation of cetyl glycidyl ether significantly extends the processing window of epoxy resin systems [7]. The compound's low volatility and thermal stability allow for extended pot life at elevated temperatures, enabling complex processing operations such as resin transfer molding and pultrusion [16]. The extended processing window is particularly valuable in large-scale composite manufacturing where extended gel times are required.

The gel time extension mechanism involves the lower reactivity of the long-chain glycidyl ether compared to the base epoxy resin, effectively diluting the reactive site concentration [15]. This results in reduced overall reaction rates while maintaining complete cure at extended time periods [16].

Crosslinking Density Control

As a monofunctional reactive diluent, cetyl glycidyl ether acts as a chain terminator in epoxy networks, reducing the overall crosslink density [3]. This chain termination mechanism is critical for controlling the mechanical properties and thermal behavior of the cured system [12]. The degree of chain termination is directly proportional to the concentration of cetyl glycidyl ether in the formulation.

The reduced crosslink density results in enhanced flexibility and impact resistance while potentially reducing the glass transition temperature and chemical resistance [9]. The optimal concentration must be carefully balanced to achieve desired performance characteristics without compromising essential properties [4].

Crosslinking Agents in Superabsorbent Polymer Networks

Crosslinking Mechanisms in Hydrogel Systems

Cetyl glycidyl ether functions as an effective crosslinking agent in superabsorbent polymer networks through nucleophilic ring-opening reactions with various functional groups present in hydrophilic polymers [20]. The primary mechanisms include reactions with hydroxyl groups in cellulose derivatives, carboxyl groups in polyacrylic acid systems, and amino groups in chitosan networks [21]. The epoxide ring undergoes nucleophilic attack, forming covalent bonds that create three-dimensional network structures.

The crosslinking reaction kinetics are influenced by the pH of the reaction medium, with optimal rates occurring in slightly alkaline conditions [22]. The long alkyl chain of cetyl glycidyl ether introduces hydrophobic domains within the predominantly hydrophilic network, creating amphiphilic structures that exhibit unique swelling behavior [23].

Water Absorption Capacity Enhancement

Superabsorbent polymer networks crosslinked with cetyl glycidyl ether demonstrate enhanced water absorption capacities compared to conventional crosslinkers [21]. The mechanism involves the formation of a network structure that can accommodate large volumes of water while maintaining structural integrity. The hydrophobic alkyl chain creates hydrophobic pockets that influence the water uptake mechanism through modified hydration dynamics.

Research indicates that carboxymethyl cellulose networks crosslinked with cetyl glycidyl ether achieve water absorption capacities of 50-150 g/g, depending on the crosslinker concentration and reaction conditions [21]. The optimal crosslinker concentration typically ranges from 1-5% by weight, providing maximum absorption capacity while maintaining mechanical stability [22].

Swelling Kinetics and Equilibrium Properties

The swelling behavior of superabsorbent polymers crosslinked with cetyl glycidyl ether exhibits complex kinetics that deviate from conventional Fickian diffusion models [21]. The presence of hydrophobic domains created by the long alkyl chain influences water penetration rates and equilibrium swelling ratios. The swelling kinetics can be accurately described using Schott's pseudo-second-order model, which accounts for the dual-phase nature of the network structure.

The equilibrium swelling capacity is influenced by the crosslink density, with higher concentrations of cetyl glycidyl ether resulting in reduced maximum swelling due to increased network constraints [24]. However, the swelling rate is often enhanced due to the creation of preferential pathways for water penetration around the hydrophobic domains.

Mechanical Properties and Network Structure

The mechanical properties of superabsorbent polymer networks are significantly enhanced by crosslinking with cetyl glycidyl ether [21]. The long alkyl chain provides flexibility to the network structure, resulting in improved tensile strength and elongation at break compared to conventional crosslinkers [25]. The amphiphilic nature of the network contributes to enhanced toughness and resistance to mechanical degradation during swelling-deswelling cycles.

Dynamic mechanical analysis reveals that networks crosslinked with cetyl glycidyl ether exhibit broader glass transition regions, indicating heterogeneous network structure with both rigid and flexible domains [10]. This heterogeneity contributes to the superior mechanical properties and durability of the superabsorbent materials.

Surface Functionalization of Nanostructured Composites

Interfacial Chemistry and Bonding Mechanisms

Cetyl glycidyl ether serves as an effective coupling agent for surface functionalization of nanostructured composites through covalent bonding with surface functional groups [26]. The epoxide ring undergoes nucleophilic ring-opening reactions with hydroxyl groups, amino groups, and carboxyl groups present on nanomaterial surfaces, forming stable covalent linkages [27]. The long alkyl chain provides steric stabilization and improved compatibility with hydrophobic polymer matrices.

The functionalization mechanism involves initial adsorption of cetyl glycidyl ether onto the nanomaterial surface, followed by chemical reaction with surface functional groups [28]. The reaction kinetics are influenced by temperature, pH, and surface chemistry of the nanomaterial [29]. Optimal functionalization conditions typically involve moderate temperatures (50-80°C) and slightly alkaline pH conditions.

Enhancement of Interfacial Adhesion

Surface functionalization with cetyl glycidyl ether significantly improves interfacial adhesion between nanofillers and polymer matrices [27]. The mechanism involves both chemical bonding through the epoxide functionality and physical entanglement through the long alkyl chain [30]. Molecular dynamics simulations demonstrate that functionalized surfaces exhibit interfacial interaction energies 570% higher than unmodified surfaces [29].

The enhanced adhesion results in improved stress transfer efficiency from the polymer matrix to the nanofiller, leading to significant improvements in mechanical properties [27]. Tensile strength improvements of 20-40% are commonly observed in carbon nanotube-reinforced composites functionalized with cetyl glycidyl ether [31].

Dispersion and Distribution Control

Cetyl glycidyl ether functionalization dramatically improves the dispersion of nanofillers in polymer matrices by reducing surface energy and preventing agglomeration [26]. The long alkyl chain provides steric stabilization that prevents van der Waals interactions between individual nanoparticles [32]. This improved dispersion is critical for achieving optimal mechanical and functional properties in nanocomposites.

Scanning electron microscopy analysis reveals that functionalized nanofillers exhibit uniform distribution throughout the polymer matrix, with minimal agglomeration even at high loading levels [33]. The improved dispersion enables the use of higher nanofiller concentrations while maintaining processability and mechanical properties.

Thermal and Electrical Property Enhancement

The surface functionalization of nanostructured composites with cetyl glycidyl ether leads to significant enhancements in thermal and electrical properties [26]. The improved interfacial adhesion enhances thermal conductivity by providing efficient heat transfer pathways between nanofillers and the polymer matrix [34]. Thermal conductivity improvements of 25-45% are commonly achieved in silica-reinforced composites [35].

For electrically conductive nanofillers such as carbon nanotubes and graphene, the functionalization maintains electrical conductivity while improving mechanical properties [32]. The covalent bonding ensures electrical contact between nanofillers and provides pathways for electron transport [36]. Electrical conductivity improvements of 30-50% are observed in functionalized graphene nanocomposites.

Durability and Environmental Stability

Surface functionalization with cetyl glycidyl ether enhances the long-term durability and environmental stability of nanocomposites [26]. The covalent bonding prevents migration of nanofillers during service, maintaining composite integrity under thermal cycling and mechanical stress [36]. The hydrophobic nature of the alkyl chain provides moisture resistance, reducing degradation in humid environments.

Long-term aging studies demonstrate that functionalized nanocomposites retain over 90% of their initial mechanical properties after 1000 hours of accelerated aging at elevated temperature and humidity [33]. This superior durability makes functionalized nanocomposites suitable for demanding applications in aerospace and automotive industries.

Research Findings and Data Analysis

Molecular Structure-Property Relationships

The unique molecular structure of cetyl glycidyl ether, characterized by its long alkyl chain and reactive epoxide functionality, creates a distinctive balance of properties that differentiates it from other glycidyl ethers . The C₁₆ alkyl chain provides significant hydrophobic character while maintaining reactivity through the epoxide ring, enabling applications that require both flexibility and chemical reactivity.

Research demonstrates that the molecular weight of 298.5 g/mol places cetyl glycidyl ether in the category of high molecular weight reactive diluents, resulting in lower viscosity reduction efficiency compared to shorter-chain analogues but superior thermal stability and lower volatility [6]. The epoxide equivalent weight of approximately 298 g/eq indicates that lower molar concentrations are required compared to conventional glycidyl ethers.

Comparative Performance Analysis

Comparative studies reveal that cetyl glycidyl ether offers unique advantages in specific application areas despite lower viscosity reduction efficiency [4]. The compound provides superior flexibility enhancement compared to aromatic glycidyl ethers while maintaining better chemical resistance than purely aliphatic systems [5]. The thermal stability exceeds that of shorter-chain glycidyl ethers, making it suitable for high-temperature applications.

The glass transition temperature reduction achieved with cetyl glycidyl ether is more pronounced than with conventional reactive diluents, enabling the formulation of flexible epoxy systems for impact-resistant applications [9]. The crosslink density reduction is proportional to the concentration used, allowing precise control of mechanical properties.

Processing and Application Optimization

Optimal processing conditions for cetyl glycidyl ether-modified systems require consideration of its higher molecular weight and lower reactivity compared to conventional reactive diluents [16]. Processing temperatures of 50-80°C are typically required for optimal mixing and reaction kinetics [28]. The extended gel time provides enhanced processability for complex manufacturing operations.

The optimal concentration ranges vary by application, with 5-15% by weight providing optimal performance in epoxy resin formulations, 1-5% in superabsorbent polymer networks, and 1-3% in surface functionalization applications [4] [21] [28]. These concentrations provide optimal balance between performance enhancement and retention of essential properties.

Environmental and Sustainability Considerations

The environmental impact of cetyl glycidyl ether is generally favorable due to its low volatility and chemical incorporation into polymer networks [6]. The compound does not contribute to volatile organic compound emissions during processing or service, making it suitable for environmentally sensitive applications [8]. The biodegradability of the long alkyl chain portion provides advantages in applications where end-of-life disposal is a concern.

XLogP3

7.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15965-99-8

Wikipedia

Cetyl glycidyl ether

General Manufacturing Information

Oxirane, 2-[(hexadecyloxy)methyl]-: ACTIVE

Dates

Last modified: 08-15-2023

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